molecular formula C14H18ClNO2 B12749010 Indeloxazine hydrochloride, (S)- CAS No. 76489-35-5

Indeloxazine hydrochloride, (S)-

Cat. No.: B12749010
CAS No.: 76489-35-5
M. Wt: 267.75 g/mol
InChI Key: KEBHLNDPKPIPLI-YDALLXLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production methods for indeloxazine hydrochloride involve similar synthetic routes but are optimized for large-scale production. The use of automated reactors and continuous flow processes ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indeloxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Indeloxazine hydrochloride is used as a reference compound in various chemical studies to understand its reactivity and interaction with other chemicals.

Biology: In biological research, indeloxazine hydrochloride is studied for its effects on neurotransmitter systems and its potential neuroprotective properties .

Medicine: The compound has been investigated for its potential therapeutic effects in treating depression, cognitive impairment, and other psychiatric conditions .

Industry: In the pharmaceutical industry, indeloxazine hydrochloride is used in the development of new drugs targeting similar pathways and mechanisms.

Comparison with Similar Compounds

Uniqueness: Indeloxazine hydrochloride is unique in its combined action as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist. This multi-target approach contributes to its diverse therapeutic effects and distinguishes it from other compounds with similar applications.

Properties

CAS No.

76489-35-5

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(2S)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m0./s1

InChI Key

KEBHLNDPKPIPLI-YDALLXLXSA-N

Isomeric SMILES

C1CO[C@@H](CN1)COC2=CC=CC3=C2CC=C3.Cl

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl

Origin of Product

United States

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